(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride
Description
(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative with a rigid [3.1.0] ring system. The compound consists of a six-membered ring fused with a cyclopropane moiety, where the nitrogen atom is positioned at the bridgehead (2-aza position). The stereochemistry (1S,5R) confers specific spatial arrangements that influence its physicochemical and biological properties. This compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of enzyme inhibitors and receptor modulators .
Key structural features:
- Bicyclo[3.1.0]hexane core: Combines a five-membered ring and a cyclopropane ring.
- Hydrochloride salt: Enhances solubility and stability for synthetic applications.
- Stereochemistry: The 1S,5R configuration dictates its interactions with chiral environments.
Properties
IUPAC Name |
(1S,5R)-2-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKIWNRVZPBLKT-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, leading to high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride is , with a molecular weight of approximately 83.13 g/mol. The compound features a stereochemistry denoted by the (1S,5R) configuration, influencing its biological activities and interactions with various biological targets.
Pharmaceutical Development
Therapeutic Potential:
this compound has been identified as having potential applications in treating conditions related to dopamine receptor modulation. Research indicates that compounds with similar structural motifs exhibit various pharmacological effects, including:
- Antipsychotic Effects: The compound shows promise in modulating dopamine D3 receptors, which are implicated in schizophrenia and other psychiatric disorders .
- Addiction Treatment: It has potential applications in treating substance use disorders by antagonizing opiate receptors, suggesting its utility in managing smoking and alcohol addiction .
Case Studies:
Several studies have investigated the efficacy of this compound in preclinical models:
- Dopamine Modulation: In vitro studies demonstrated that the compound effectively inhibits dopamine D3 receptor activity, indicating its potential as an antipsychotic agent .
- Behavioral Studies: Animal models have shown that administration of this compound can reduce drug-seeking behavior, further supporting its role in addiction therapy .
Neuropharmacological Applications
Mechanism of Action:
The compound's mechanism involves interaction with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction is crucial for understanding its therapeutic effects in neuropsychiatric conditions.
Research Findings:
Research has highlighted the importance of stereochemistry in determining the biological activity of this compound:
- Stereoisomer Activity: Different stereoisomers exhibit varying levels of biological activity; thus, the (1S,5R) configuration is particularly noted for its enhanced efficacy in receptor binding studies .
Comparative Analysis with Related Compounds
A comparison table illustrating the structural variations and biological activities of related azabicyclic compounds is provided below:
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| (1S,2R)-2-Azabicyclo[3.3.0]octane | Bicyclic | Antidepressant | Different ring size |
| 3-Pyrrolidinecarboxylic acid | Monocyclic | Analgesic | Simple structure |
| (1S,5R)-2-Azabicyclo[3.1.0]hexane | Bicyclic | Antipsychotic/Addiction | Unique bicyclic structure |
Mechanism of Action
The mechanism of action of (1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- The ethyl ester derivative (CAS 1330784-71-8) exhibits higher lipophilicity compared to the parent compound, making it suitable for blood-brain barrier penetration in CNS drug development .
- Carboxamide derivatives (e.g., CAS 709031-39-0) show enhanced hydrogen-bonding capacity, favoring interactions with biological targets like dipeptidyl peptidase-4 (DPP-4) in diabetes therapeutics .
Stereochemical Impact :
- The (1S,3S,5S)-isomer of the carboxamide derivative is a key impurity in Saxagliptin synthesis, while the (1S,5R)-isomer lacks this pharmacological relevance .
Bicyclic Core Variations :
Research Findings
Pharmaceutical Relevance :
Synthetic Challenges :
Biological Activity :
- The [3.1.0] core’s compact structure mimics proline, enabling peptide backbone modifications that enhance metabolic stability .
Biological Activity
(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound with significant biological activity, particularly noted for its interactions with various molecular targets within biological systems. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a bicyclic structure that incorporates a nitrogen atom, contributing to its unique pharmacological properties. The molecular formula and weight of this compound are essential for understanding its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 163.63 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Interaction : The compound has been identified as a selective antagonist for the neuronal nicotinic acetylcholine α4β2 receptor, which is implicated in various neuropsychiatric disorders such as depression .
- Enzyme Modulation : Its bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially leading to enzyme inhibition or receptor activation depending on the target involved .
Therapeutic Applications
Research indicates that this compound holds promise for therapeutic applications in several areas:
- Neuropharmacology : As an antagonist of the α4β2 receptor, it may be beneficial in treating conditions like depression by modulating neurotransmitter release and activity .
- Cancer Research : Compounds structurally related to (1S,5R)-2-azabicyclo[3.1.0]hexane have shown potential as antitumor agents through their ability to induce cell cycle arrest and inhibit tumor cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the compound's biological activity and potential applications:
- Antidepressant Effects : A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models, correlating with its action on the α4β2 receptor .
- Cytotoxicity in Cancer Cells : Research on related compounds indicated that they could effectively inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates comparable to established chemotherapeutics like cisplatin .
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
